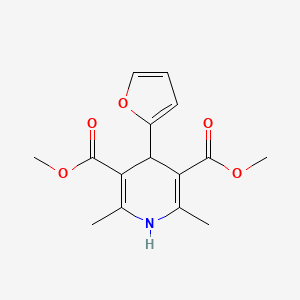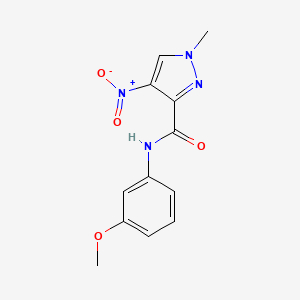
N-(3-methoxyphenyl)-1-methyl-4-nitro-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-méthoxyphényl)-1-méthyl-4-nitro-1H-pyrazole-3-carboxamide est un composé organique synthétique qui appartient à la classe des dérivés du pyrazole. Ce composé se caractérise par la présence d'un groupe méthoxyphényl, d'un groupe nitro et d'un groupe carboxamide liés à un cycle pyrazole.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la N-(3-méthoxyphényl)-1-méthyl-4-nitro-1H-pyrazole-3-carboxamide implique généralement des réactions organiques en plusieurs étapes. Une méthode courante comprend les étapes suivantes :
Formation du cycle pyrazole : Le cycle pyrazole peut être synthétisé par réaction de l'hydrazine avec une β-dicétone en milieu acide.
Introduction du groupe nitro : La nitration du cycle pyrazole peut être réalisée en utilisant un mélange d'acide nitrique concentré et d'acide sulfurique.
Attachement du groupe méthoxyphényl : Le groupe méthoxyphényl peut être introduit par une réaction de couplage de Suzuki-Miyaura, qui implique la réaction d'un dérivé d'acide boronique avec un pyrazole halogéné en présence d'un catalyseur au palladium.
Formation du groupe carboxamide : Le groupe carboxamide peut être formé en faisant réagir le pyrazole substitué par un nitro avec une amine dans des conditions appropriées.
Méthodes de production industrielle
La production industrielle de la N-(3-méthoxyphényl)-1-méthyl-4-nitro-1H-pyrazole-3-carboxamide peut impliquer l'optimisation des voies de synthèse ci-dessus afin de garantir un rendement élevé et une pureté élevée. Cela peut inclure l'utilisation de réacteurs à écoulement continu, de techniques de purification avancées et l'optimisation des procédés pour minimiser les déchets et réduire les coûts de production.
Analyse Des Réactions Chimiques
Types de réactions
La N-(3-méthoxyphényl)-1-méthyl-4-nitro-1H-pyrazole-3-carboxamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant de puissants agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction : Le groupe nitro peut être réduit en groupe amino en utilisant des agents réducteurs comme l'hydrogène gazeux en présence d'un catalyseur au palladium ou le borohydrure de sodium.
Substitution : Le groupe méthoxy peut être substitué par d'autres groupes fonctionnels par des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide ou basique.
Réduction : Hydrogène gazeux avec catalyseur au palladium ou borohydrure de sodium dans l'éthanol.
Substitution : Nucléophiles tels que les amines ou les thiols en présence d'une base comme l'hydroxyde de sodium.
Principaux produits formés
Oxydation : Formation d'acides carboxyliques ou de cétones selon les conditions réactionnelles.
Réduction : Formation de dérivés du pyrazole substitués par un amino.
Substitution : Formation de divers dérivés du pyrazole substitués en fonction du nucléophile utilisé.
Applications de la recherche scientifique
La N-(3-méthoxyphényl)-1-méthyl-4-nitro-1H-pyrazole-3-carboxamide a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme bloc de construction pour la synthèse de molécules organiques plus complexes.
Biologie : Étudié pour son potentiel en tant que composé bioactif ayant des propriétés antimicrobiennes ou anticancéreuses.
Médecine : Exploré pour ses effets thérapeutiques potentiels dans le traitement de diverses maladies.
Industrie : Utilisé dans le développement de nouveaux matériaux ou comme précurseur dans la synthèse de produits chimiques de spécialité.
Mécanisme d'action
Le mécanisme d'action de la N-(3-méthoxyphényl)-1-méthyl-4-nitro-1H-pyrazole-3-carboxamide implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut exercer ses effets en se liant à des enzymes ou à des récepteurs, modulant ainsi leur activité. Par exemple, il peut inhiber l'activité de certaines enzymes impliquées dans les voies des maladies ou interagir avec les récepteurs cellulaires pour induire des réponses biologiques spécifiques.
Applications De Recherche Scientifique
N-(3-methoxyphenyl)-1-methyl-4-nitro-1H-pyrazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of N-(3-methoxyphenyl)-1-methyl-4-nitro-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways or interact with cellular receptors to induce specific biological responses.
Comparaison Avec Des Composés Similaires
La N-(3-méthoxyphényl)-1-méthyl-4-nitro-1H-pyrazole-3-carboxamide peut être comparée à d'autres composés similaires tels que :
N-(3-méthoxyphényl)-1-méthyl-4-nitro-1H-pyrazole-3-carboxylate : Structure similaire mais avec un groupe carboxylate au lieu d'un groupe carboxamide.
N-(3-méthoxyphényl)-1-méthyl-4-amino-1H-pyrazole-3-carboxamide : Structure similaire mais avec un groupe amino au lieu d'un groupe nitro.
N-(3-méthoxyphényl)-1-méthyl-4-nitro-1H-pyrazole-3-thioamide : Structure similaire mais avec un groupe thioamide au lieu d'un groupe carboxamide.
L'unicité de la N-(3-méthoxyphényl)-1-méthyl-4-nitro-1H-pyrazole-3-carboxamide réside dans sa combinaison spécifique de groupes fonctionnels, qui peut conférer une réactivité chimique et une activité biologique distinctes par rapport à ses analogues.
Propriétés
Formule moléculaire |
C12H12N4O4 |
|---|---|
Poids moléculaire |
276.25 g/mol |
Nom IUPAC |
N-(3-methoxyphenyl)-1-methyl-4-nitropyrazole-3-carboxamide |
InChI |
InChI=1S/C12H12N4O4/c1-15-7-10(16(18)19)11(14-15)12(17)13-8-4-3-5-9(6-8)20-2/h3-7H,1-2H3,(H,13,17) |
Clé InChI |
VXMNLEVZLDKAHF-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C(=N1)C(=O)NC2=CC(=CC=C2)OC)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


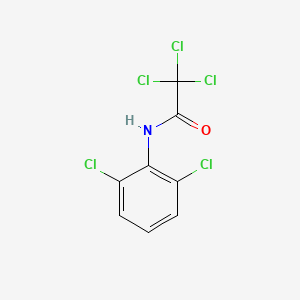
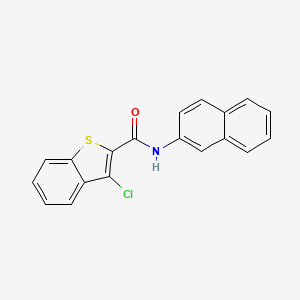
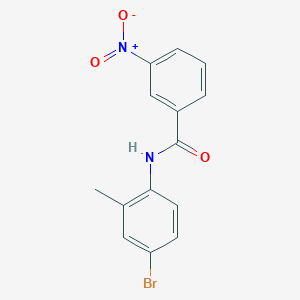
![2-[2-(2-Hydroxyethoxy)-4-nitrophenoxy]ethan-1-ol](/img/structure/B11708114.png)

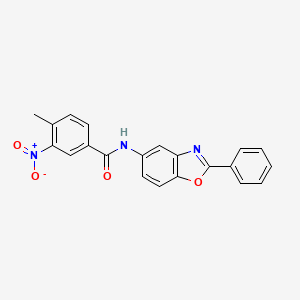
![2-[(3-bromo-4-hydroxy-5-methylphenyl)[(1E)-3-bromo-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene]methyl]benzene-1-sulfonate](/img/structure/B11708151.png)
![4-[(E)-{2-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenyl 3-methylbenzoate](/img/structure/B11708153.png)
![3,3,3',5'-tetraphenyl-3H,3'H-spiro[2-benzothiophene-1,2'-[1,3,4]thiadiazole]](/img/structure/B11708161.png)

![Ethyl 2-{[(3,4-dichloro-1-benzothiophen-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11708167.png)
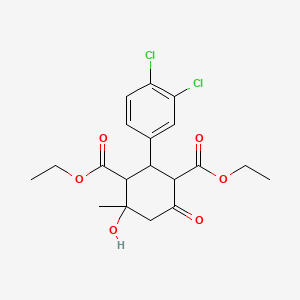
![(5E)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-thioxoimidazolidin-4-one](/img/structure/B11708172.png)
